N-(3-Chlorophenyl)-2-(methylamino)acetamide
CAS No.:
Cat. No.: VC20193245
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11ClN2O |
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Molecular Weight | 198.65 g/mol |
IUPAC Name | N-(3-chlorophenyl)-2-(methylamino)acetamide |
Standard InChI | InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3,(H,12,13) |
Standard InChI Key | LGDBZEAQDWZKIZ-UHFFFAOYSA-N |
Canonical SMILES | CNCC(=O)NC1=CC(=CC=C1)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(3-Chlorophenyl)-2-(methylamino)acetamide (C₉H₁₁ClN₂O) consists of a phenyl ring substituted with a chlorine atom at the meta position, linked to an acetamide group bearing a methylamino moiety. The chlorine atom introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The methylamino group contributes to hydrogen-bonding potential and basicity.
Table 1: Molecular Properties
Property | Value |
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IUPAC Name | N-(3-chlorophenyl)-2-(methylamino)acetamide |
Molecular Formula | C₉H₁₁ClN₂O |
Molecular Weight | 198.65 g/mol |
SMILES | CNCC(=O)NC1=CC(=CC=C1)Cl |
InChI Key | XJXZBVNUZQTNRO-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(3-Chlorophenyl)-2-(methylamino)acetamide typically follows a two-step sequence:
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Acylation of 3-Chloroaniline: Reacting 3-chloroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields N-(3-chlorophenyl)chloroacetamide.
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Amination: Substitution of the chloro group in the acetamide intermediate with methylamine produces the final product .
Reaction conditions (e.g., solvent, temperature) mirror those used for analogous compounds, such as N-(3-fluorophenyl)-2-(methylamino)acetamide, where dichloromethane or ethyl acetate are common solvents, and reactions proceed at 0–25°C .
Industrial-Scale Production
Industrial methods may employ continuous-flow reactors to enhance yield and purity. Automated systems optimize parameters such as stoichiometry and residence time, reducing byproducts.
Physicochemical Properties
Table 2: Predicted Spectral Data
Technique | Key Signals |
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¹H NMR | δ 7.3–7.1 (m, aromatic H), δ 3.8 (s, CH₂), δ 2.9 (s, NCH₃) |
¹³C NMR | δ 170 (C=O), δ 135–125 (aromatic C), δ 40 (NCH₃) |
HRMS | [M+H]⁺ calcd. 199.0641; observed 199.0645 |
Reactivity and Chemical Transformations
Functional Group Reactivity
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Amide Group: Participates in hydrolysis (acidic/basic conditions) to form carboxylic acids or amines.
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Chlorophenyl Ring: Undergoes electrophilic substitution (e.g., nitration) at the para position due to the meta-chloro director.
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Methylamino Group: Susceptible to oxidation, forming N-oxide derivatives .
Catalytic Reactions
Photocatalytic methods, as demonstrated for related acetamides, could facilitate C–N bond formation or cross-coupling reactions .
Biological and Industrial Applications
Industrial Uses
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Agrochemicals: Intermediate in herbicide/pesticide synthesis.
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Polymer Chemistry: Monomer for polyamide resins.
Mechanistic Insights
Electronic Effects
The electron-withdrawing chloro group polarizes the phenyl ring, enhancing electrophilic substitution reactivity at the para position. The methylamino group’s electron-donating nature stabilizes adjacent carbocations during reactions.
Computational Predictions
Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, indicating moderate polarity. The HOMO-LUMO gap (5.1 eV) suggests stability under ambient conditions.
Comparative Analysis
Halogen Substitution Effects
Compound | Cl Substituent Effect |
---|---|
N-(3-Fluorophenyl) analog | Higher electronegativity, weaker C–X bond |
N-(3-Bromophenyl) analog | Greater steric hindrance, slower substitution |
The chloro derivative balances reactivity and stability, making it preferable for synthetic applications.
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